IDO Inhibition Potency Relative to Indoximod – 190-Fold Stronger Enzyme Suppression
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide inhibits recombinant human IDO with an IC50 of 500 nM at pH 6.5 and 2 °C [1]. In contrast, indoximod (D-1-methyltryptophan), the most widely used IDO pathway inhibitor in preclinical research, exhibits an IC50 of 95,600 nM under comparable enzyme inhibition assay conditions [2]. The target compound is therefore approximately 191-fold more potent than indoximod at the enzyme level.
| Evidence Dimension | Enzyme inhibition potency (IC50) against human IDO |
|---|---|
| Target Compound Data | IC50 = 500 nM (0.5 μM) |
| Comparator Or Baseline | Indoximod (D-1MT), IC50 = 95,600 nM (95.6 μM) |
| Quantified Difference | 191-fold greater potency for the target compound |
| Conditions | Recombinant human IDO with N-terminal His tag expressed in E. coli, purified to homogeneity; substrate L-tryptophan; pH 6.5, 2 °C (target compound) vs. comparable enzyme inhibition assay (indoximod) |
Why This Matters
Procurement decisions for IDO inhibitor tool compounds must account for the 191-fold potency gap: using indoximod for cell-based assays where strong IDO blockade is required would yield false negatives, whereas the target compound provides a meaningful intermediate inhibition window.
- [1] BindingDB. (n.d.). BDBM223018 – US10034939, Example 20. Affinity Data: IC50 500 nM (pH 6.5, 2 °C), human IDO. View Source
- [2] BindingDB. (n.d.). BDBM50207089 – D-1-Methyltryptophan (Indoximod). Affinity Data: IC50 9.56E+4 nM, human IDO expressed in E. coli BL21(DE3). View Source
